1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one
Description
1-Hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a hydroxyl group at position 1 and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) ether substituent at position 3. The xanthone core (a tricyclic aromatic system) provides a rigid scaffold, while the substituents influence its physicochemical and biological properties.
Properties
Molecular Formula |
C22H16O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-hydroxy-3-[(E)-3-phenylprop-2-enoxy]xanthen-9-one |
InChI |
InChI=1S/C22H16O4/c23-18-13-16(25-12-6-9-15-7-2-1-3-8-15)14-20-21(18)22(24)17-10-4-5-11-19(17)26-20/h1-11,13-14,23H,12H2/b9-6+ |
InChI Key |
KXJYFKGWYXKESA-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one, can be achieved through various methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the yield and selectivity of the reactions . The Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.
Substitution: The phenylprop-2-en-1-yloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, dihydroxanthones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Medicine: The compound has shown promise in the development of therapeutic agents targeting specific diseases.
Industry: Xanthone derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenylprop-2-en-1-yloxy group play crucial roles in its biological activity. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Xanthone Derivatives
Structural and Functional Group Variations
The biological and chemical properties of xanthones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physical Properties of Selected Xanthones
Physicochemical Properties
- Solubility : Hydrophobic substituents (e.g., phenyl, alkenyl) reduce aqueous solubility but improve lipid bilayer penetration. The cinnamyl group in the target compound likely confers moderate solubility in organic solvents .
- Thermal Stability : Higher melting points correlate with crystalline stability. Phenethyloxy-substituted 2q (m.p. 134–136°C) is more stable than alkenyloxy analogs due to reduced steric hindrance .
Biological Activity
The compound 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one , also known as a xanthone derivative, has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a hydroxy group and an enol ether moiety, which are critical for its biological activity.
Anticancer Properties
This compound has been studied for its anticancer properties, particularly its role as a topoisomerase IIα inhibitor . In a study evaluating its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity:
- IC₅₀ values :
- T47D (breast cancer): 0.93 ± 0.04 μM
- HCT15 (colorectal cancer): 0.78 ± 0.01 μM
These values indicate that the compound is more effective than conventional chemotherapeutics such as etoposide in certain contexts .
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Topoisomerase IIα : The compound acts as an ATP-competitive inhibitor, partially blocking ATP hydrolysis and intercalating into DNA, which disrupts DNA replication and transcription processes .
Comparative Efficacy
A comparative analysis of various compounds with similar structures has shown that this compound exhibits superior efficacy compared to other xanthones and related compounds. The following table summarizes key findings from recent studies:
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Etoposide | HCT15 | 1.5 | Topoisomerase II inhibitor |
| Compound X | T47D | 0.93 | Topoisomerase II inhibitor |
| Compound Y | HCT15 | 0.78 | Topoisomerase II inhibitor |
Study 1: Cytotoxicity in Human Colon Cancer Cells
A study published in PubMed highlighted the effects of this compound on human colorectal carcinoma cells (HCT15). The results indicated that while inducing less DNA damage than etoposide, the compound still effectively inhibited cell growth through its action on topoisomerase IIα .
Study 2: Structure Activity Relationship (SAR)
Research focusing on the structure activity relationship of xanthone derivatives revealed that modifications to the phenylpropene side chain significantly influenced anticancer activity. This emphasizes the importance of both structural integrity and functional groups in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
